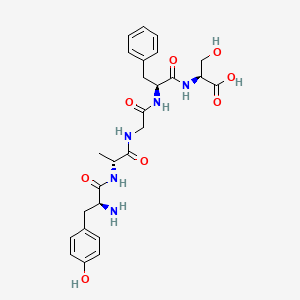![molecular formula C9H14N2S B14440650 3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine CAS No. 80191-92-0](/img/structure/B14440650.png)
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine is an organic compound that features a pyridine ring attached to a propan-1-amine group via a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine typically involves the reaction of pyridine-2-methanethiol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the carbon atom bearing the chlorine, resulting in the formation of the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are typically used for substitution reactions involving the amine group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: N-acyl or N-alkyl derivatives.
Applications De Recherche Scientifique
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can enhance the compound’s binding affinity to metal ions, making it useful in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(Pyridin-2-yl)methyl]sulfanyl}propanoic acid: Similar structure but with a carboxylic acid group instead of an amine group.
2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-amine: Shorter carbon chain between the sulfanyl and amine groups.
Uniqueness
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a pyridine ring and a sulfanyl linkage makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
80191-92-0 |
|---|---|
Formule moléculaire |
C9H14N2S |
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
3-(pyridin-2-ylmethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C9H14N2S/c10-5-3-7-12-8-9-4-1-2-6-11-9/h1-2,4,6H,3,5,7-8,10H2 |
Clé InChI |
ZICJIVKOAQAMBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CSCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


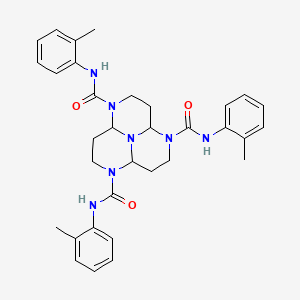


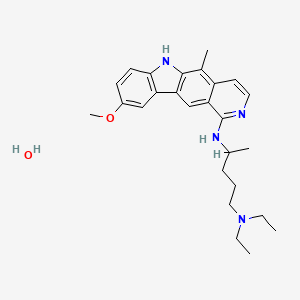
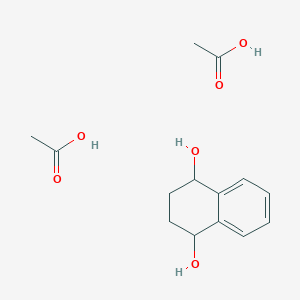
![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)
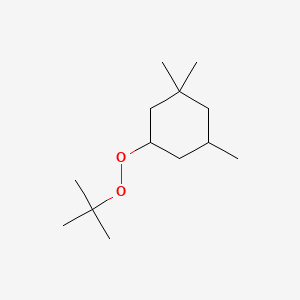


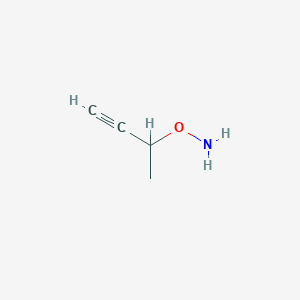
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
